4,4'-Dinitro-2,2'-bipyridine

Overview

Description

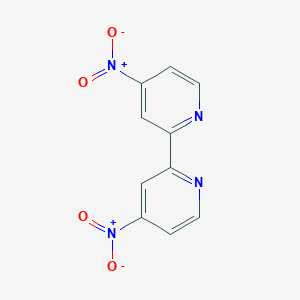

4,4’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, featuring two nitro groups at the 4 and 4’ positions. This compound is known for its planar structure and crystallographic symmetry .

Mechanism of Action

Target of Action

The primary target of 4,4’-Dinitro-2,2’-bipyridine is the catalytic process of copolymerization of carbon monoxide (CO) and styrene . This compound, featuring electron withdrawing/donating functional groups, is synthesized and employed in this process .

Mode of Action

4,4’-Dinitro-2,2’-bipyridine and its derivatives coordinate with palladium (II) acetate to catalyze the copolymerization of CO and styrene . The enhancement of electron donating and conjugative effects on the bipyridine ligand improves the catalytic activity of the composition and increases the molecular weight of the as-prepared polyketone .

Biochemical Pathways

The compound affects the pathway of copolymerization of CO and styrene . The electron-donating and electron-withdrawing groups on the bipyridine ligand influence the catalyst performance and the molecular weight of the copolymer .

Pharmacokinetics

Its role in the copolymerization process suggests that its bioavailability is primarily determined by its ability to interact with palladium (ii) acetate and influence the catalytic activity .

Result of Action

The action of 4,4’-Dinitro-2,2’-bipyridine results in the copolymerization of CO and styrene , leading to the formation of polyketone . The molecular weight of the polyketone is influenced by the electron donating and conjugative effects on the bipyridine ligand .

Action Environment

The action of 4,4’-Dinitro-2,2’-bipyridine is influenced by the experimental conditions under which the copolymerization process occurs . The presence of palladium (II) acetate and the nature of the electron-donating and electron-withdrawing groups on the bipyridine ligand can affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Cellular Effects

It is possible that, like other bipyridines, it could influence cell function by interacting with metal ions involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a bipyridine, it may exert its effects at the molecular level through binding interactions with metal ions, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

As a bipyridine, it may interact with enzymes or cofactors in certain metabolic pathways .

Subcellular Localization

It is possible that, like other bipyridines, it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4 and 4’ positions .

Industrial Production Methods

While specific industrial production methods for 4,4’-dinitro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to handle the exothermic nature of nitration reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinitro-2,2’-bipyridine undergoes several types of chemical reactions, including:

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

4,4’-Dinitro-2,2’-bipyridine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

4,4’-Diamino-2,2’-bipyridine: A reduced form of 4,4’-dinitro-2,2’-bipyridine with amino groups instead of nitro groups.

4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.

4,4’-Bisphenyl-ethynyl-2,2’-bipyridine: A compound with phenylethynyl substituents at the 4 and 4’ positions.

Uniqueness

4,4’-Dinitro-2,2’-bipyridine is unique due to its strong electron-withdrawing nitro groups, which significantly alter the electronic properties of the bipyridine core. This makes it particularly useful in forming stable metal complexes and participating in various chemical reactions .

Biological Activity

4,4'-Dinitro-2,2'-bipyridine (DNBP) is a chemical compound that has garnered attention for its biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article delves into the biological activity of DNBP, highlighting its mechanisms of action, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C10H8N4O4

- Molecular Weight : 248.2 g/mol

- CAS Number : 18511-69-8

Structure

The structure of DNBP features two nitro groups attached to the 4-position of the bipyridine moiety, which is crucial for its biological activity.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of DNBP as an anticancer agent. Various studies have assessed its effects on different cancer cell lines, including:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- DU145 (prostate carcinoma)

- MCF-7 (breast adenocarcinoma)

- MDA-MB-435 (melanoma)

Findings from Research

- In Vitro Anti-Proliferative Activity :

- Comparison with Cisplatin :

- Structure-Activity Relationship (SAR) :

The proposed mechanisms through which DNBP exerts its biological effects include:

- DNA Interaction : DNBP may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : DNBP has been shown to inhibit enzymes involved in cancer cell proliferation and survival .

Study 1: Evaluation against Lung Cancer Cells

A study evaluated the effectiveness of DNBP derivatives against NCI-H460 lung cancer cells. Results indicated that certain derivatives were over 100 times more lethal than cisplatin when assessed using clonogenic survival assays .

Study 2: Antitumor Activity in Breast Cancer Models

Another investigation focused on the antitumor properties of DNBP complexes in MDA-MB-231 cells. The study reported that these complexes not only inhibited cell growth but also induced significant apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 5.0 | Apoptosis induction |

| DU145 | 3.5 | DNA intercalation | |

| MCF-7 | 7.0 | ROS generation | |

| MDA-MB-231 | 2.0 | Enzyme inhibition |

Properties

IUPAC Name |

4-nitro-2-(4-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRVNIRBWWMQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467932 | |

| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-72-3 | |

| Record name | 4,4′-Dinitro-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dinitro-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4,4'-Dinitro-2,2'-bipyridine?

A: this compound (dnbpy) is an organic compound with the molecular formula C10H6N4O4. Its structure consists of two pyridine rings connected by a single bond, with each ring bearing a nitro group (NO2) at the 4 position. The molecule is nearly planar, as revealed by crystallographic studies showing crystallographic Ci symmetry. []

Q2: How does the presence of nitro groups in dnbpy influence its properties?

A: The nitro groups are strong electron-withdrawing groups. This characteristic makes dnbpy a suitable ligand in transition metal complexes by influencing the metal center's electronic properties and enhancing the complex's electron-accepting ability. [, ] This effect is particularly significant in the development of materials with non-linear optical properties. [, ]

Q3: Can you provide an example of how dnbpy is used in the synthesis of other compounds?

A: this compound serves as a crucial starting material in synthesizing various derivatives. For instance, it can be utilized to create 4,4'-Di(p-aminophenylethynyl)-6,6'-bis[N,N-bis(ethoxycarbonylmethyl)amino methyl]-2,2'-bipyridine, a compound with potential applications in time-resolved fluorescence immunoassays. [] This synthesis involves a multi-step process including hydrolysis, bromination, esterification, and substitution reactions starting from dnbpy. []

Q4: What are the electrochemical properties of this compound complexes?

A: Platinum complexes containing dnbpy, such as [Pt{4,4′-(NO2)2-bipy}Cl2], exhibit interesting electrochemical behavior. This complex undergoes four consecutive one-electron reductions. Notably, the first two reduction potentials (E1 and E2) are very close, indicating a near-degenerate pair of ligand-based π* orbitals. These properties contribute to the complex's EPR activity upon reduction, making it a subject of interest in electrochemistry and molecular magnetism. []

Q5: Are there any reported synthetic routes for preparing important precursors using this compound?

A: Yes, researchers have developed efficient synthetic methods to produce key precursors from this compound. These precursors include compounds like 4,4’-dicarboxy-2,2’-bipyridine, 6,6’-dicarboxy-2,2’-bipyridine acid, 4,4’-dinitro-2,2’-bipyridine-N,N-dioxide, and 6,6’-dicarbothioamide-2,2’-bipyridine. [] These compounds are versatile building blocks for creating a diverse range of 2,2'-bipyridine derivatives with potential applications in various fields. []

Q6: Is there research on alternative synthesis methods for 4,4'-diamino-2,2′-bipyridine utilizing this compound?

A: Yes, researchers have explored alternative and potentially more efficient synthesis routes for 4,4'-diamino-2,2′-bipyridine using 4,4’-dinitro-2,2′-bipyridine-N,N′-dioxide as a starting material. [] This highlights ongoing efforts to optimize synthetic strategies for important bipyridine derivatives like 4,4'-diamino-2,2′-bipyridine, which finds applications in coordination chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.